molecular formula C12H13NO4 B1472357 3-(4-Methoxyphenyl)-5-oxoproline CAS No. 1219346-30-1

3-(4-Methoxyphenyl)-5-oxoproline

Cat. No.: B1472357
CAS No.: 1219346-30-1
M. Wt: 235.24 g/mol
InChI Key: UMYVWXULTPARSE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-oxoproline is an organic compound characterized by the presence of a methoxyphenyl group attached to a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-oxoproline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and proline.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with proline in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

    Cyclization: The Schiff base intermediate is then cyclized under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-oxoproline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the proline ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-(4-Hydroxyphenyl)-5-oxoproline.

    Reduction: Formation of 3-(4-Methoxyphenyl)-5-hydroxyproline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-oxoproline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.

    Industrial Applications: It is explored for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-oxoproline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-5-oxoproline: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-5-hydroxyproline: Similar structure but with a hydroxyl group on the proline ring.

    3-(4-Methoxyphenyl)-5-aminoproline: Similar structure but with an amino group on the proline ring.

Uniqueness

3-(4-Methoxyphenyl)-5-oxoproline is unique due to the presence of both a methoxyphenyl group and an oxoproline ring, which confer distinct chemical properties and reactivity. Its specific combination of functional groups makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-10(14)13-11(9)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVWXULTPARSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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